Coenzyme FO

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N3O7 |

|---|---|

Molecular Weight |

363.32 g/mol |

IUPAC Name |

10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |

InChI |

InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26)/t11-,12+,13-/m0/s1 |

InChI Key |

HJMIIBXYFPJZBP-XQQFMLRXSA-N |

SMILES |

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O |

Isomeric SMILES |

C1=CC(=O)C=C2C1=CC3=C(N2C[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)NC3=O |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O |

Synonyms |

7,8-didemethyl-8-hydroxy-5-deazariboflavin 8-HDF cpd 8-hydroxy-5-deazaflavin F(420) factor 420 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Coenzyme FO: A Technical Guide to its Structure, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme FO, a deazaflavin chromophore, serves as the central building block for the redox cofactor F420, which is integral to a variety of metabolic pathways across diverse microbial life. This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and analytical methodologies for this compound, catering to the needs of researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical Structure and Properties

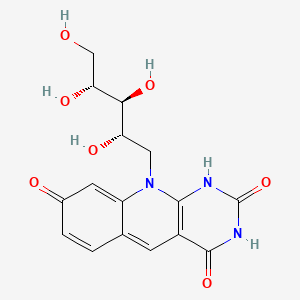

This compound, with the chemical formula C16H17N3O7, is the core structural moiety of Coenzyme F420.[1] It is characterized by a deazaflavin ring system, which imparts unique redox properties distinct from traditional flavins.

| Property | Value | Reference |

| CAS Number | 37333-48-5 | [1][2] |

| Molecular Formula | C16H17N3O7 | [1] |

| Molecular Weight | 363.32 g/mol | [1] |

| Description | Deazaflavin chromophore | [2][3][4] |

Below is the two-dimensional chemical structure of this compound:

Biosynthesis of this compound and its Conversion to Coenzyme F420

The biosynthesis of this compound is a critical precursor step for the formation of Coenzyme F420. The pathway initiates from precursors in the purine and aromatic amino acid biosynthesis pathways. The formation of this compound is mediated by the enzyme FbiC (or the combined action of CofG and CofH in some organisms), which is a radical SAM enzyme.[3][4] Following its synthesis, this compound undergoes a series of enzymatic modifications to yield the mature Coenzyme F420. This involves the addition of a phospholactyl group and a polyglutamate tail, catalyzed by enzymes such as FbiA and FbiB. The overall pathway highlights a fascinating example of cofactor maturation and diversification across different microbial species.

Caption: Biosynthetic pathway of this compound and its subsequent conversion to Coenzyme F420.

Experimental Protocols

Chemical Synthesis of this compound

A simplified and efficient chemical synthesis of this compound has been developed, improving upon earlier methods. The following protocol is adapted from a published procedure and focuses on the key reductive amination step.

Materials:

-

Starting materials for the deazaflavin core structure (as described in the referenced literature)

-

Appropriate solvents (e.g., methanol, water)

-

Reducing agent (e.g., sodium cyanoborohydride)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Preparation of Precursors: Synthesize the necessary precursor molecules for the deazaflavin core according to established organic synthesis methods.

-

Reductive Amination:

-

Dissolve the key aldehyde precursor and the ribitylamine side chain in a suitable solvent mixture (e.g., methanol/water).

-

Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., acetone).

-

-

Cyclization and Deprotection:

-

The crude product from the reductive amination is then subjected to cyclization conditions to form the deazaflavin ring system.

-

Following cyclization, any protecting groups on the molecule are removed using standard deprotection protocols.

-

-

Purification:

-

The final this compound product is purified from the reaction mixture using column chromatography on silica gel.

-

The purity of the final product should be assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

-

Isolation and Purification of this compound from Engineered E. coli

Materials:

-

Engineered E. coli strain overexpressing the this compound biosynthesis gene (fbiC)

-

Luria-Bertani (LB) medium or other suitable growth medium

-

Inducer for gene expression (e.g., IPTG)

-

Centrifuge

-

Cell disruption equipment (e.g., sonicator, French press)

-

Chromatography system (e.g., FPLC or HPLC)

-

Appropriate chromatography columns (e.g., anion exchange, reverse phase)

Procedure:

-

Cultivation and Induction:

-

Inoculate a culture of the engineered E. coli strain in the appropriate growth medium.

-

Grow the culture to a suitable optical density (e.g., OD600 of 0.6-0.8).

-

Induce the expression of the fbiC gene by adding the appropriate inducer (e.g., IPTG) and continue to grow the culture for a specified period (e.g., 16-24 hours) at a suitable temperature.

-

-

Cell Harvesting and Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer.

-

Lyse the cells using a physical disruption method such as sonication or a French press.

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

-

Purification:

-

The clarified lysate containing this compound can be subjected to a multi-step chromatography purification process.

-

Anion Exchange Chromatography: Load the lysate onto an anion exchange column and elute with a salt gradient to separate this compound from other cellular components.

-

Reverse Phase Chromatography: Further purify the fractions containing this compound using a reverse phase HPLC column to achieve high purity.

-

Monitor the purification process by measuring the absorbance of the fractions at the characteristic wavelength for this compound (around 420 nm).

-

-

Verification:

-

Confirm the identity and purity of the isolated this compound using HPLC, mass spectrometry, and comparison to a synthesized standard.

-

HPLC Analysis of this compound

The following is an adapted protocol for the analytical determination of this compound using HPLC with UV detection, based on general methods for similar compounds.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

A suitable gradient could be, for example, a linear gradient from 5% to 95% Solvent B over 20 minutes.

Procedure:

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 25-30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 420 nm

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of a purified this compound standard.

-

Quantify the amount of this compound in the unknown sample by comparing its peak area to the standard curve.

-

Conclusion

This technical guide provides a foundational understanding of this compound, a vital precursor in the biosynthesis of the redox cofactor F420. The detailed information on its chemical structure, biosynthetic pathway, and analytical protocols is intended to support researchers and professionals in their endeavors to explore the roles of this unique deazaflavin in microbial metabolism and to harness its potential in various biotechnological applications.

References

An In-depth Technical Guide to 8-Hydroxy-5-deazariboflavin: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxy-5-deazariboflavin (FO), the core chromophore of the redox cofactor F420 and an essential antenna molecule in various DNA photolyases. This document details its discovery, physicochemical properties, biosynthesis, chemical synthesis, and biological roles, with a focus on the experimental methodologies that have been pivotal in its study.

Discovery and History

The history of 8-hydroxy-5-deazariboflavin is intrinsically linked to the discovery of Coenzyme F420. In 1972, a novel, fluorescent low-potential electron carrier was identified in methanogenic bacteria, specifically Methanobacterium.[1][2] This coenzyme was named F420 due to its characteristic absorption maximum at 420 nm.[2] It was later determined that the active component of F420 is a deazaisoalloxazine derivative. The definitive structure of this chromophoric moiety, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (commonly referred to as FO), was confirmed through chemical synthesis in 1979.[3][4]

Initially characterized for its crucial role in methanogenesis as a hydride carrier, the functional scope of 8-hydroxy-5-deazariboflavin has since expanded.[1][5] It is now recognized as a vital light-harvesting chromophore in certain classes of DNA photolyases, enzymes that repair UV-induced DNA damage.[6][7][8] In these enzymes, it acts as an antenna, absorbing light energy and transferring it to the catalytic flavin adenine dinucleotide (FAD) cofactor, thereby enhancing the efficiency of DNA repair, particularly in low-light conditions.[6][9]

Physicochemical and Spectroscopic Properties

8-Hydroxy-5-deazariboflavin possesses distinct chemical and physical properties that are central to its biological functions. Its deazaflavin structure, where the N5 atom of riboflavin is replaced by a carbon atom, fundamentally alters its redox chemistry from a two-electron/one-electron carrier to an obligate two-electron (hydride) carrier.[10][11][12]

Quantitative Data Summary

The key quantitative physicochemical and spectroscopic parameters for 8-hydroxy-5-deazariboflavin are summarized in the table below.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₆H₁₇N₃O₇ | - | [13] |

| Molecular Weight | 363.32 g/mol | - | [13] |

| UV-Vis Absorption Maxima (λmax) | ~400-420 nm, ~330 nm | Aqueous solution | [14] |

| Redox Potential (E'₀) | -0.273 V (vs. SHE) | pH 7.0 | [15] |

| Molar Absorptivity (ε) | Not explicitly found | - | - |

| CAS Number | 37333-48-5 | - | [16] |

Note: Spectroscopic properties can be influenced by solvent and pH.

Biosynthesis of 8-Hydroxy-5-deazariboflavin

The biosynthesis of the FO moiety is a fascinating pathway that combines elements of purine and amino acid metabolism. It is constructed from two primary precursors: a pyrimidine intermediate derived from riboflavin biosynthesis and the 4-hydroxyphenylpyruvate precursor of tyrosine.[17][18][19]

The key enzymatic step is catalyzed by 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase, also known as FO synthase.[17][20] This enzyme system utilizes a radical S-adenosylmethionine (SAM) mechanism to condense the two precursors.[17][21] The genetic basis for FO synthase varies between organisms:

-

In Archaea (e.g., Methanocaldococcus jannaschii), the synthase is composed of two separate proteins encoded by the cofG and cofH genes.[17][20]

-

In Actinobacteria (e.g., Mycobacterium smegmatis), these two domains are fused into a single bifunctional protein encoded by the fbiC gene.[17][20][21]

The process begins with the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP) from the riboflavin pathway.[22] The FO synthase then catalyzes the complex condensation and cyclization with a tyrosine-derived moiety to form the final deazaflavin ring system.[17][21]

Chemical Synthesis

The total chemical synthesis of 8-hydroxy-5-deazariboflavin has been achieved through several routes, which have been refined over time to improve yields and purity.[2] A robust modern synthesis involves four main steps starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose.[1][2] A key innovation in recent syntheses is the use of isopropylidene protective groups on the ribityl side chain, which allows for crucial chromatographic purification of intermediates, leading to a final product of high purity.[1][2]

Biological Role and Mechanism of Action

Coenzyme F420

In methanogens and other microorganisms, 8-hydroxy-5-deazariboflavin is the core of Coenzyme F420. The full coenzyme includes additional L-lactyl and glutamate residues attached to the ribityl side chain. It functions as a low-potential, two-electron carrier, participating in a variety of redox reactions essential for metabolism, including methanogenesis.[2][23] Enzymes such as 8-hydroxy-5-deazaflavin-reducing hydrogenase utilize F420 as a substrate.[24]

DNA Photolyases

In a distinct role, 8-hydroxy-5-deazariboflavin serves as an antenna chromophore in certain DNA photolyases and cryptochromes.[6][7][8] These enzymes repair DNA damage caused by UV radiation, such as cyclobutane pyrimidine dimers (CPDs).[6] While the catalytic cofactor is FAD (in its reduced FADH⁻ form), 8-HDF significantly enhances the enzyme's efficiency by broadening its light absorption spectrum.[6][9] The absorbed light energy is transferred from the excited 8-HDF to the FADH⁻, which then donates an electron to break the dimer, repairing the DNA.[6][9] The quantum yield of this energy transfer is near unity, highlighting the efficiency of this system.[9]

Experimental Protocols

Protocol: Chemical Synthesis of 8-Hydroxy-5-deazariboflavin

This protocol is a condensed representation based on the improved synthetic route.[1][2] Caution: This synthesis involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting.

Step 1: Synthesis of 1-Amino-1-deoxy-2,3:4,5-bis-O-(isopropylidene)-D-ribitol

-

A solution of bis-isopropylidene protected D-ribose (1 equivalent) in ethanol is added to a stirred solution of hydroxylamine hydrochloride (4.5 eq) and sodium bicarbonate (4 eq) in an ethanol/water mixture.

-

The reaction is stirred at ambient temperature for 16 hours to form the oxime.

-

The crude oxime is extracted and then reduced without further purification.

-

The oxime is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a cooled suspension of lithium aluminum hydride (LiAlH₄, 5 eq) in anhydrous THF.

-

The mixture is heated under reflux for 4 hours.

-

After cooling, the reaction is quenched, filtered, and the solvent evaporated to yield the protected ribitylamine.

Step 2: Coupling and Cyclization

-

A mixture of the product from Step 1 (1 eq), 5-amino-6-chlorouracil (1 eq), and an appropriate base (e.g., triethylamine) in ethanol is heated. This step couples the ribityl side chain to the uracil ring.

-

The resulting intermediate is purified via column chromatography. This is a critical step enabled by the protective groups.[2]

-

The purified intermediate is deprotected using an acid catalyst (e.g., trifluoroacetic acid in water).

-

The deprotected aminouracil derivative (1 eq) is mixed with a derivative of 2-chloro-4-hydroxybenzaldehyde (1 eq) and triethylamine (1.2 eq) in ethanol in a sealed reaction vial.

-

The mixture is heated to 150 °C for 3 hours.

Step 3: Isolation of Final Product

-

Upon cooling, a yellow precipitate of 8-hydroxy-5-deazariboflavin forms.

-

The precipitate is collected by filtration and washed with ethanol to yield the final product.[1]

Protocol: In Vitro Biosynthesis of 8-Hydroxy-5-deazariboflavin

This protocol describes the enzymatic synthesis using purified FO synthase components.[17]

1. Reagents and Buffers:

-

Purified FbiC (from M. smegmatis) or CofG/CofH (from M. jannaschii).

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP).

-

L-tyrosine.

-

S-adenosylmethionine (SAM).

-

Sodium dithionite.

-

Ferrous sulfate (FeSO₄).

-

Sodium sulfide (Na₂S).

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5).

2. Enzyme Activation (Radical SAM):

-

In an anaerobic environment (e.g., glove box), pre-incubate the FO synthase enzyme(s) with SAM, FeSO₄, and Na₂S.

-

Add a reducing agent, such as sodium dithionite, to generate the active radical SAM species.

3. Enzymatic Reaction:

-

To the activated enzyme mixture, add the substrates: ARP and L-tyrosine.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for M. smegmatis FbiC).

-

Monitor the formation of 8-hydroxy-5-deazariboflavin by its characteristic fluorescence or by HPLC analysis.

4. Purification:

-

Stop the reaction by denaturing the enzyme (e.g., heat or acid).

-

Centrifuge to remove precipitated protein.

-

The supernatant containing 8-hydroxy-5-deazariboflavin can be purified using reversed-phase high-performance liquid chromatography (HPLC).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A robust synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin and confirmation of its identity with the deazaisoalloxazine chromophore of Methanobacterium redox coenzyme F420 | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photolyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Roles of FAD and 8-hydroxy-5-deazaflavin chromophores in photoreactivation by Anacystis nidulans DNA photolyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation, characterization, and chemical properties of the flavin coenzyme analogues 5-deazariboflavin, 5-deazariboflavin 5'-phosphate, and 5-deazariboflavin 5'-diphosphate, 5'leads to5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme-catalyzed redox reactions with the flavin analogues 5-deazariboflavin, 5-deazariboflavin 5'-phosphte, and 5-deazariboflavin 5'-diphosphate, 5' leads to 5'-adenosine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Factor Fo | C16H17N3O7 | CID 122079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of the redox potential of deazariboflavin by equilibration with flavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7,8-Didemethyl-8-hydroxy-5-deazariboflavin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Identification of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase required for coenzyme F(420) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 23. Biochemical characterization of the 8-hydroxy-5-deazaflavin-reactive hydrogenase from Methanosarcina barkeri Fusaro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Coenzyme FO biosynthesis pathway in archaea

An In-depth Technical Guide to the Coenzyme F420 Biosynthesis Pathway in Archaea

Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025

Abstract

Coenzyme F420 is a specialized redox cofactor crucial for the metabolism of many archaea, particularly in methanogenesis. Structurally, it is a 5-deazaflavin derivative, analogous to flavin mononucleotide (FMN) but with a lower redox potential, making it an ideal hydride carrier for challenging reduction reactions. Its biosynthesis is a multi-stage process involving the formation of the deazaflavin core (F0), the addition of a unique phospho-L-lactate linker, and the attachment of a variable-length polyglutamate tail. This guide provides a detailed technical overview of the archaeal F420 biosynthesis pathway, summarizing key enzymatic steps, presenting available quantitative data, outlining experimental methodologies for pathway analysis, and visualizing the core processes. Understanding this pathway is critical for fields ranging from microbial physiology and evolution to the development of novel antimicrobial agents targeting methanogens.

Introduction to Coenzyme F420

Coenzyme F420, named for its characteristic absorbance maximum at 420 nm, is a vital electron carrier in various archaeal metabolic pathways, most notably methanogenesis.[1] Unlike flavin cofactors (FAD, FMN) which can perform one- or two-electron transfers, F420 is an obligate two-electron (hydride) carrier, similar to nicotinamide cofactors (NAD(P)).[1][2] This property, combined with its low standard redox potential (E°' ≈ -340 mV), allows it to participate in key reductive steps in the central metabolism of methanogens.[2]

The molecule consists of three distinct parts:

-

The Chromophore: A redox-active 7,8-didemethyl-8-hydroxy-5-deazariboflavin core, known as F0.[1]

-

The Linker: A 2-phospho-L-lactate (2-PL) moiety.[2]

-

The Tail: A poly-γ-glutamate chain of variable length (F420-n, where 'n' is the number of glutamate residues).[1]

The biosynthesis of this complex molecule occurs in three major stages, each catalyzed by a specific set of enzymes, which in archaea are generally designated with a "Cof" prefix.[1]

The Archaeal F420 Biosynthesis Pathway

Stage 1: Synthesis of the Deazaflavin Core (Coenzyme F0)

The biosynthesis of F420 branches from the flavin biosynthetic pathway. The first committed step is the formation of the deazaflavin core, F0. This reaction is catalyzed by F0 synthase, which in archaea is a two-subunit enzyme complex comprised of CofG and CofH.[1]

-

Reaction: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + L-Tyrosine → Coenzyme F0 + other products.

-

Enzymes: F0 synthase (CofG/CofH complex).

-

Mechanism: This complex belongs to the radical S-adenosylmethionine (SAM) superfamily. It utilizes two iron-sulfur clusters and generates radical intermediates to catalyze the complex condensation and rearrangement of the two substrates.[3]

Stage 2: Addition of the 2-Phospho-L-Lactate Linker

Once F0 is synthesized, the 2-phospho-L-lactate (2-PL) linker is attached to form F420-0. This is a two-step process requiring the activation of 2-PL with GTP, followed by the transfer of the resulting lactyl-phosphate moiety to F0.

-

Activation of 2-PL: The enzyme 2-phospho-L-lactate guanylyltransferase (CofC) catalyzes the reaction between 2-PL and GTP to form the activated intermediate, lactyl-2-diphospho-5'-guanosine (LPPG).[4][5]

-

Transfer to F0: The enzyme 2-phospho-L-lactate transferase (CofD) then transfers the 2-phospho-L-lactyl group from LPPG to the ribityl chain of F0, releasing GMP and forming F420-0.[4][6]

Stage 3: Polyglutamylation of the Tail

The final stage of biosynthesis is the sequential addition of L-glutamate residues to the carboxyl group of the lactyl moiety of F420-0. This creates the characteristic polyglutamate tail.

-

Reaction: F420-(n) + L-Glutamate + GTP → F420-(n+1) + GDP + Pi

-

Mechanism: CofE catalyzes the GTP-dependent formation of a γ-glutamyl peptide bond. The enzyme first adds a glutamate to F420-0 to form F420-1, and then sequentially adds further glutamate residues to the terminal glutamate of the growing chain.[7][9] The length of the tail can vary between species and in response to growth conditions.[10]

Quantitative Data

Quantitative analysis of the F420 pathway provides critical insights into metabolic flux and regulation. Data remains sparse for some enzymes, but key parameters have been determined for select archaeal species.

Table 1: Kinetic Parameters of Archaeal F420 Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | KM (app) (µM) | Vmax or kcat | Reference(s) |

| CofC | Methanocaldococcus jannaschii | GTP | 56 | 3 µmol min-1 mg-1 (Vmax) | [11] |

| 2-Phospho-L-lactate | 36 | " | [11] | ||

| CofD | Methanocaldococcus jannaschii | LPPG, F0 | Data not available | Data not available | [6] |

| CofE | Archaeoglobus fulgidus | F420-0, L-Glutamate | Data not available | Data not available | [7][8] |

| CofG/H | Various Archaea | L-Tyrosine, Substrate | Data not available | Data not available | N/A |

Note: Comprehensive kinetic data for many enzymes in the archaeal pathway are not yet available in published literature.

Table 2: Intracellular Concentrations of Coenzyme F420 in Methanogens

| Organism | Growth Substrate(s) | F420 Concentration | Predominant F420 Form(s) | Reference(s) |

| Methanobacterium bryantii | H2 / CO2 | 1.84 - 3.65 µmol / g protein | Not specified | [10][12] |

| Methanosarcina barkeri | Methanol | 0.84 - 1.54 µmol / g protein | F420-2, F420-4 | [7][10][12] |

| Methanosarcina mazei | Methanol | Not specified | F420-2, F420-3 | [7] |

| Methanocaldococcus jannaschii | H2 / CO2 | >2.0 µmol / g (dry weight) | α-F420-3 (86%) | [13] |

Experimental Protocols & Workflows

Characterizing the F420 biosynthesis pathway involves a combination of recombinant protein expression, enzymatic assays, and analytical chromatography.

Experimental Workflow: Enzyme Characterization

Protocol 1: Coupled Assay for CofC and CofD Activity

This protocol measures the formation of F420-0 from its precursors in a single reaction mixture.

-

Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a suitable buffer (e.g., 50 mM TES, pH 7.5):

-

10 mM 2-phospho-L-lactate (LP)

-

0.1 mM GTP

-

0.4 mM Coenzyme F0

-

2 mM MnCl2

-

Optional GTP Regeneration System: 2 mM phosphoenolpyruvate and 1 unit of pyruvate kinase to prevent GMP inhibition.[4]

-

-

Enzyme Addition: Add purified recombinant CofC (e.g., 1-2 µg) and CofD (e.g., 0.5 µg) to initiate the reaction. A control reaction without one or both enzymes should be run in parallel.

-

Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 60-85°C for enzymes from hyperthermophiles).

-

Time Points: At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding an equal volume of quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

-

Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant for F420-0 formation using HPLC with fluorescence detection (see Protocol 3).

Protocol 2: Assay for CofE (F420:γ-glutamyl Ligase) Activity

This protocol measures the addition of glutamate residues to F420-0.

-

Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0):

-

0.2 mM F420-0 (or F420-1 for subsequent additions)

-

5 mM L-Glutamate

-

2 mM GTP

-

5 mM MgCl2

-

-

Enzyme Addition: Add purified recombinant CofE (e.g., 1-2 µg) to start the reaction.

-

Incubation & Time Points: Follow steps 3 and 4 from the CofC/D assay protocol.

-

Analysis: Analyze the supernatant for the depletion of F420-0 and the appearance of F420-1 and F420-2 peaks using HPLC (see Protocol 3).[9]

Protocol 3: HPLC Analysis of F420 and Intermediates

This method separates F420 analogs based on their hydrophobicity and the length of the polyglutamate tail.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Detection: Set the fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470-480 nm.[12][13]

-

Mobile Phases:

-

Mobile Phase A: 25 mM Ammonium Acetate, pH 6.0.

-

Mobile Phase B: Methanol.

-

-

Gradient Elution: A typical gradient for separating F420 species is as follows, run at a flow rate of 0.75 mL/min:[12]

-

0-3 min: Hold at 26% B.

-

3-24 min: Linear gradient from 26% to 50% B.

-

24-25 min: Hold at 50% B.

-

25-27 min: Linear gradient from 50% to 26% B.

-

27-35 min: Hold at 26% B for column re-equilibration.

-

-

Quantification: Identify peaks by comparing retention times to authentic standards. Quantify by integrating the peak area, as absolute concentration may be unknown without a standard curve.

Implications for Drug Development

The F420 biosynthesis pathway is absent in humans and many bacteria, making it an attractive target for the development of highly specific antimicrobial agents. Inhibitors targeting key enzymes like CofC, CofD, or CofE could disrupt the metabolism of methanogens, which are implicated in various conditions from periodontal disease to alterations in gut microbiome function. Furthermore, understanding this pathway is essential for biotechnological applications that seek to harness F420-dependent enzymes for industrial biocatalysis.[10][14] The heterologous expression of the entire pathway in hosts like E. coli has been achieved, paving the way for large-scale production of this valuable cofactor.

References

- 1. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, expression, purification, crystallization and preliminary crystallographic analysis of NifH2 from Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, purification and biochemical characterization of Methanocaldococcus jannaschii DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Mitochondrial Complex Ⅴ(F0F1-ATPase/ATP Synthase) Activity Assay Kit - Elabscience® [elabscience.com]

- 6. Bacterial F-type ATP synthases follow a well-choreographed assembly pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of an Amide Bond Forming F420:γ-glutamyl Ligase from Archaeoglobus Fulgidus - A Member of a New Family of Non-ribosomal Peptide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of an amide bond forming F(420):gamma-glutamyl ligase from Archaeoglobus fulgidus -- a member of a new family of non-ribosomal peptide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning, expression, purification, crystallization and preliminary crystallographic analysis of NifH1 from Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cloning, expression, purification, crystallization and preliminary crystallographic analysis of NifH2 from Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples [jove.com]

- 13. ATP synthase activity assay (radioactive) [protocols.io]

- 14. Redox Coenzyme F420 Biosynthesis in Thermomicrobia Involves Reduction by Stand-Alone Nitroreductase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Function of Coenzyme FAD in DNA Photolyase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pivotal role of Flavin Adenine Dinucleotide (FAD) in the mechanism of DNA photolyase, a light-driven enzyme essential for repairing UV-induced DNA damage. While the initial query referred to "Coenzyme FO," this document clarifies the established role of FAD as the primary catalytic cofactor. This guide delves into the intricate photochemical and electron transfer processes that underpin DNA repair, the synergistic function of the antenna chromophore Methenyltetrahydrofolate (MTHF), and the quantitative biophysical parameters governing these reactions. Detailed experimental protocols for key analytical techniques and visualizations of the core mechanisms are provided to support advanced research and therapeutic development.

Introduction: Clarifying the Cofactor Landscape

DNA photolyases are a fascinating class of enzymes that utilize blue light to reverse the mutagenic effects of ultraviolet (UV) radiation, specifically the formation of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts (6-4PPs)[1][2]. The catalytic heart of this repair machinery is the redox-active cofactor, Flavin Adenine Dinucleotide (FAD). While the term "this compound" is not standard, it may have been a misnomer for Coenzyme F420, a deazaflavin involved in redox reactions in certain microorganisms but not the primary cofactor in canonical DNA photolyases[3][4][5]. This guide will focus on the well-established and critical function of FAD in DNA repair by photolyase.

Photolyases typically harbor two non-covalently bound chromophores. The first is the catalytic cofactor FAD, which is essential for the DNA repair chemistry[6][7]. The second is a light-harvesting "antenna" chromophore, commonly 5,10-methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF), which absorbs photons and transfers the excitation energy to FAD, thereby increasing the efficiency of the repair process, especially under low-light conditions[6][7].

This guide will provide a detailed exploration of the FAD-mediated catalytic cycle, present key quantitative data in a structured format, outline detailed experimental methodologies for studying this system, and offer visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in drug development.

The Catalytic Mechanism of DNA Repair by Photolyase

The repair of UV-damaged DNA by photolyase is a rapid and highly efficient process that can be broken down into a series of discrete steps, all centered around the photochemical properties of the FAD cofactor.

2.1. The Central Role of FADH⁻

FAD can exist in several redox states, but only the fully reduced anionic hydroquinone form, FADH⁻, is catalytically active in DNA repair[1][2]. This state is a potent electron donor upon excitation by light. During purification under aerobic conditions, FADH⁻ can be oxidized to a stable neutral semiquinone radical, FADH•, giving the enzyme a characteristic blue color[7].

2.2. The Photocycle of DNA Repair

The repair process is a cyclical reaction that can be summarized as follows:

-

Substrate Binding: The photolyase enzyme recognizes and binds to the distorted DNA backbone containing a pyrimidine dimer. The dimer is then flipped out of the DNA helix and into the active site of the enzyme, in close proximity to the FAD cofactor[1].

-

Light Absorption and Energy Transfer: A photon of blue light is absorbed either directly by FADH⁻ or, more commonly, by the antenna chromophore (MTHF). The excited antenna molecule then transfers its energy to FADH⁻ via Förster Resonance Energy Transfer (FRET), promoting FADH⁻ to its excited singlet state (*FADH⁻)[7].

-

Photoinduced Electron Transfer: The excited *FADH⁻ donates an electron to the pyrimidine dimer, resulting in the formation of a neutral flavin radical (FADH•) and a dimer radical anion (CPD•⁻)[1]. This electron transfer is an ultrafast process.

-

Dimer Splitting and Back Electron Transfer: The excess electron in the dimer radical anion destabilizes the cyclobutane ring, leading to its cleavage and the restoration of the two original pyrimidine bases. Following the splitting of the dimer, the electron is transferred back to the FADH•, regenerating the catalytically active FADH⁻ and releasing the now-repaired DNA. The entire catalytic process is completed on the sub-nanosecond to nanosecond timescale[1].

Quantitative Data on Cofactor Function

The efficiency and kinetics of the DNA repair process have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data for the cofactors in E. coli photolyase.

Table 1: Spectroscopic Properties of Chromophores in E. coli DNA Photolyase

| Chromophore | Redox State | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax |

| FAD | FADH⁻ | ~360 nm | ~5,000 M⁻¹cm⁻¹ |

| FADH• | ~580 nm, ~625 nm | Not specified | |

| FADox | ~382 nm, ~440 nm, ~475 nm | ~11,200 M⁻¹cm⁻¹ at 444 nm | |

| MTHF | - | ~385 nm | ~25,000 M⁻¹cm⁻¹ |

Table 2: Kinetic Parameters of the DNA Repair Photocycle in E. coli Photolyase

| Process | Time Constant (τ) / Quantum Yield (Φ) | Description |

| Energy Transfer (MTHF → FADH⁻) | ~160 ps | Förster Resonance Energy Transfer from the excited antenna to the catalytic cofactor. |

| *Forward Electron Transfer (FADH⁻ → CPD) | ~170 ps | Transfer of an electron from the excited FAD to the cyclobutane pyrimidine dimer. |

| Back Electron Transfer (Repaired Dimer → FADH•) | ~560 ps | Return of the electron to the flavin radical, regenerating the active cofactor. |

| Overall Repair Quantum Yield | ~0.7 - 0.9 | The number of repaired pyrimidine dimers per number of photons absorbed. |

Visualizing the Core Processes

To better understand the intricate relationships and workflows in DNA photolyase function, the following diagrams have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolyase: Dynamics and Electron-Transfer Mechanisms of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edinst.com [edinst.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure and Function of Photolyase and in Vivo Enzymology: 50th Anniversary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Ethenoadenine FAD Analog Accelerates UV Dimer Repair by DNA Photolyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

The Linchpin of Methane Synthesis: An In-Depth Guide to the Biological Role of Coenzyme F420 in Methanogens

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical functions of Coenzyme F420 in the metabolic processes of methanogenic archaea. This document provides an in-depth exploration of its biochemical significance, quantitative data on its activity, detailed experimental protocols, and visual representations of its metabolic pathways.

Coenzyme F420, a unique 5-deazaflavin derivative, stands as a central figure in the intricate world of methanogenesis, the primary metabolic pathway for methane production by a specialized group of archaea.[1][2] Its distinct chemical properties, particularly its low redox potential, position it as a crucial hydride carrier in a variety of essential redox reactions that underpin the survival and energy metabolism of these microorganisms.[1][3] This guide delves into the core biological roles of Coenzyme F420, offering a granular view of its function, the enzymes that depend on it, and the experimental methodologies used to study this fascinating molecule.

Core Biological Functions: A Low-Potential Hydride Carrier

Structurally resembling a flavin but functionally akin to nicotinamide cofactors (NAD+/NADP+), Coenzyme F420 operates as an obligate two-electron carrier, facilitating hydride transfer reactions.[1][3] This capability is intrinsically linked to its low standard redox potential of approximately -340 mV, which is even lower than that of NAD+.[3] This low potential enables F420 to participate in thermodynamically challenging reduction steps within the methanogenic pathway.[3]

The primary role of Coenzyme F420 in methanogens is to shuttle electrons from various donors to specific enzymes involved in the reduction of carbon dioxide to methane.[4] Key F420-dependent enzymes in this process include:

-

F420-reducing hydrogenases (Frh): These enzymes catalyze the oxidation of molecular hydrogen (H₂), a primary electron source for many methanogens, and transfer the resulting electrons to F420 to form its reduced state, F420H₂.[4][5]

-

F420-dependent formate dehydrogenases (Fdh): In methanogens capable of utilizing formate as an electron donor, these enzymes oxidize formate to CO₂ and concomitantly reduce F420.[4][6]

-

F420-dependent secondary alcohol dehydrogenases (Adh): Some methanogens can utilize secondary alcohols as electron donors, employing these enzymes to reduce F420.[4][7]

-

F420H₂-dependent methylenetetrahydromethanopterin (CH₂=H₄MPT) reductase (Mer): The reduced coenzyme, F420H₂, donates its hydrides to reduce CH₂=H₄MPT to methyl-H₄MPT, a critical step in the C1 metabolic pathway of methanogenesis.[1][8]

-

F420H₂:NADP+ oxidoreductase (Fno): This enzyme facilitates the transfer of reducing equivalents from F420H₂ to NADP+, generating NADPH for biosynthetic reactions.[9]

Quantitative Insights into Coenzyme F420

The intracellular concentration and kinetic parameters of F420 and its associated enzymes are crucial for understanding the metabolic flux and efficiency of methanogenesis.

Intracellular Concentration of Coenzyme F420

The concentration of Coenzyme F420 can vary between different methanogenic species and is influenced by growth conditions and the available carbon source.

| Methanogen Species | Growth Substrate | Intracellular F420 Concentration (µmol/g protein) | Reference |

| Methanobacterium bryantii | H₂/CO₂ | 1.84 - 3.65 | [10][11] |

| Methanosarcina barkeri | Methanol | 0.84 - 1.54 | [10][11] |

| Methanosarcina barkeri | Acetate | Lower than methanol-grown cells (factor of 3-4) | [10][11] |

Kinetic Parameters of Key F420-Dependent Enzymes

The efficiency of F420-dependent enzymes is reflected in their kinetic parameters. The length of the polyglutamate tail of Coenzyme F420 has been shown to modulate the kinetics of these enzymes, with longer chains generally increasing substrate affinity (lower Km) but reducing the turnover rate (lower kcat).[12]

| Enzyme | Organism | Substrate | Km | Vmax/kcat | Reference |

| F420-dependent secondary alcohol dehydrogenase | Methanogenium thermophilum | 2-propanol | 2.5 mM | 176 µmol/min·mg | [7] |

| Acetone | 0.25 mM | 110 µmol/min·mg | [7] | ||

| Coenzyme F420 | 15 µM | - | [7] | ||

| F420H₂:NADP+ Oxidoreductase (Fno) | Archaeoglobus fulgidus | F420 redox moiety (FO) | - | - | [9] |

| NADPH | Exhibits non-Michaelis-Menten kinetics | - | [9] |

Visualizing the Central Role of Coenzyme F420

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving Coenzyme F420.

Detailed Experimental Protocols

Precise and reproducible experimental methods are fundamental for the study of Coenzyme F420 and its associated enzymes. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Purification of Coenzyme F420 from Methanogenic Archaea

This protocol outlines a common method for the extraction and purification of Coenzyme F420 from cell paste of methanogens.

Materials:

-

Frozen or fresh methanogen cell paste

-

25 mM Sodium Phosphate buffer, pH 7.0

-

Anion exchange chromatography column (e.g., QAE-Sephadex)

-

Solid-phase extraction (SPE) columns with a weak anion mixed-mode polymeric sorbent

-

Methanol

-

Ammonium acetate

-

Elution buffer (specific composition may vary, often containing a higher salt concentration)

-

Centrifuge and appropriate tubes

-

Spectrophotometer or HPLC with a fluorescence detector

Procedure:

-

Cell Lysis: Resuspend the cell paste in 25 mM sodium phosphate buffer. Lyse the cells by a suitable method such as sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to pellet cell debris. Collect the supernatant.

-

Anion Exchange Chromatography (Initial Purification):

-

Equilibrate the anion exchange column with the starting buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with the starting buffer to remove unbound proteins and other molecules.

-

Elute Coenzyme F420 using a salt gradient (e.g., 0-1 M NaCl in the starting buffer).

-

Collect fractions and monitor for the characteristic absorbance at 420 nm or fluorescence (excitation ~420 nm, emission ~470 nm).

-

Pool the fractions containing Coenzyme F420.

-

-

Solid-Phase Extraction (SPE) for Desalting and Further Purification): [13][14]

-

Condition the SPE column with methanol, followed by equilibration with distilled water.[14]

-

Load the pooled fractions from the anion exchange step onto the SPE column.[14]

-

Wash the column with 25 mM ammonium acetate, followed by a methanol wash to remove impurities.[14]

-

Elute the purified Coenzyme F420 with an appropriate elution buffer.[14]

-

-

Quantification and Storage: Determine the concentration of the purified F420 spectrophotometrically using its molar extinction coefficient (ε₄₂₀ = 25.7 mM⁻¹ cm⁻¹).[15] Store the purified coenzyme at -20°C or -80°C in the dark.

Protocol 2: Quantification of Coenzyme F420 by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a highly sensitive and specific method for quantifying Coenzyme F420 and its different polyglutamate forms.[14][16]

Instrumentation and Columns:

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

Reagents:

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.0).

-

Mobile Phase B: Methanol or acetonitrile.

-

Purified Coenzyme F420 standard.

Procedure:

-

Sample Preparation:

-

Extract Coenzyme F420 from cell pellets by a suitable method (e.g., boiling in buffer or solvent extraction).

-

Centrifuge the extract to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter before injection.[14]

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Set the fluorescence detector to an excitation wavelength of ~420 nm and an emission wavelength of ~470 nm.[14]

-

Inject the prepared sample (and standards) onto the column.

-

Elute the F420 species using a gradient of increasing organic solvent (Mobile Phase B). A typical gradient might be from 5% to 50% B over 20-30 minutes.

-

-

Data Analysis:

-

Identify the F420 peak(s) based on the retention time of the standard.

-

Quantify the amount of F420 in the sample by comparing the peak area to a standard curve generated from known concentrations of the F420 standard.

-

Protocol 3: Assay for F420-Dependent Formate Dehydrogenase Activity

This spectrophotometric assay measures the activity of formate dehydrogenase by monitoring the reduction of Coenzyme F420.[6]

Reagents:

-

Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

-

Coenzyme F420 solution (concentration to be optimized, typically in the µM range).

-

Sodium formate solution (substrate).

-

Enzyme preparation (cell-free extract or purified enzyme).

-

Anaerobic cuvettes and a system for maintaining anaerobic conditions (e.g., a glove box or nitrogen flushing).

Procedure:

-

Assay Mixture Preparation: In an anaerobic cuvette, prepare the reaction mixture containing the assay buffer and Coenzyme F420.

-

Anaerobic Conditions: Ensure the reaction mixture and cuvette are anaerobic by flushing with an inert gas (e.g., N₂ or H₂/CO₂ mixture).

-

Enzyme Addition: Add the enzyme preparation to the cuvette and mix gently.

-

Baseline Measurement: Place the cuvette in a spectrophotometer and monitor the absorbance at 420 nm to establish a stable baseline.

-

Initiate Reaction: Start the reaction by adding a known concentration of sodium formate.

-

Monitor Absorbance Change: Record the decrease in absorbance at 420 nm over time, which corresponds to the reduction of F420 to F420H₂.

-

Calculate Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of F420. One unit of activity is typically defined as the amount of enzyme that reduces 1 µmol of F420 per minute under the specified conditions.[6]

Conclusion and Future Directions

Coenzyme F420 is an indispensable component of the metabolic machinery of methanogens. Its unique redox properties and central role in electron transport make it a fascinating subject for biochemical and bioenergetic research. The detailed methodologies provided in this guide offer a foundation for researchers to further explore the intricacies of F420-dependent pathways.

For drug development professionals, the enzymes of the F420-dependent pathways in methanogens, which are also found in some pathogenic bacteria like Mycobacterium tuberculosis, present potential targets for novel antimicrobial strategies. A deeper understanding of the structure, function, and inhibition of these enzymes could pave the way for the development of new therapeutic agents. Future research will likely focus on the structural biology of F420-dependent enzyme complexes, the regulation of F420 biosynthesis, and the potential for engineering F420-dependent pathways for biotechnological applications.

References

- 1. Coenzyme F420 - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Coenzyme F420-Reducing Hydrogenases and Hydrogen- and F420-Dependent Methylenetetrahydromethanopterin Dehydrogenases in Reduction of F420 and Production of Hydrogen during Methanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Expression of secondary alcohol dehydrogenase in methanogenic bacteria and purification of the F420-specific enzyme from Methanogenium thermophilum strain TCI | Semantic Scholar [semanticscholar.org]

- 8. Purification and properties of 5,10-methylenetetrahydromethanopterin reductase, a coenzyme F420-dependent enzyme, from Methanobacterium thermoautotrophicum strain delta H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function of coenzyme F420-dependent NADP reductase in methanogenic archaea containing an NADP-dependent alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship of Intracellular Coenzyme F420 Content to Growth and Metabolic Activity of Methanobacterium bryantii and Methanosarcina barkeri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship of Intracellular Coenzyme F(420) Content to Growth and Metabolic Activity of Methanobacterium bryantii and Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples [jove.com]

- 15. Large-Scale Production of Coenzyme F420-5,6 by Using Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in concentrations of coenzyme F420 analogs during batch growth of Methanosarcina barkeri and Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Distribution of Coenzyme F420 Across Microbial Species

Abstract

Coenzyme F420, a deazaflavin derivative, is a functionally versatile redox cofactor critical to the metabolism of a diverse range of microorganisms.[1][2][3] Structurally similar to the more common flavin cofactors FAD and FMN, its chemical properties align more closely with nicotinamide cofactors like NAD and NADP.[1][2][4] This unique characteristic allows it to participate in low-potential two-electron redox reactions, making it indispensable for various metabolic pathways, including methanogenesis, the biosynthesis of antibiotics, and the degradation of xenobiotics.[1][2][3][4] Initially discovered in methanogenic archaea, the known distribution of Coenzyme F420 has expanded significantly and is now recognized in a variety of bacterial phyla.[1][2][5] This guide provides a comprehensive overview of the distribution of Coenzyme F420 across different microbial species, details its biosynthesis, and outlines key experimental protocols for its study. Furthermore, it explores the roles of F420-dependent enzymes, which represent a promising area for drug development, particularly in the context of infectious diseases like tuberculosis.

Distribution of Coenzyme F420

Coenzyme F420 was first identified in methanogenic archaea but has since been found in a broader range of microorganisms.[2][3][5] Its distribution is not ubiquitous, suggesting specialized roles in the organisms that produce it.[6][7] While once thought to be confined to Actinobacteria and Euryarchaeota, it is now known to be synthesized across various bacterial and archaeal domains through both horizontal and vertical gene transfer.[1][2]

Archaea

Coenzyme F420 is a hallmark of methanogenic archaea, where it plays a central role in the process of methanogenesis.[1][3][8] It is found in high concentrations in many methanogens, acting as a primary electron carrier.[3][9] The cofactor is also present in other archaea, including some sulfate-reducing and halophilic species.[3]

Bacteria

The presence of Coenzyme F420 is widespread in the phylum Actinobacteria, with notable examples including species of Mycobacterium and Streptomyces.[3][5] In Mycobacterium tuberculosis, F420 is involved in redox reactions crucial for the bacterium's survival and has been implicated in the activation of anti-tubercular pro-drugs like pretomanid and delamanid.[1][3][5][6][10] Streptomyces species utilize F420-dependent enzymes in the biosynthesis of various antibiotics.[2][3] Beyond Actinobacteria, F420 biosynthesis genes and the coenzyme itself have been identified in Proteobacteria, Chloroflexi, and Firmicutes.[1][5]

Eukaryotes

While Coenzyme F420 itself has not been found in eukaryotes, its precursor, Coenzyme F₀ (7,8-didemethyl-8-hydroxy-5-deazariboflavin), is utilized by some eukaryotes, including the fruit fly Drosophila melanogaster and the alga Ostreococcus tauri, as a cofactor for DNA photolyase.[5]

Quantitative Distribution of Coenzyme F420

The concentration of Coenzyme F420 can vary significantly between different microbial species and is also influenced by growth conditions. The following table summarizes reported concentrations of Coenzyme F420 in various microorganisms.

| Microbial Species | Phylum/Group | Concentration (mg/kg of cells) | Concentration (µmol/g dry weight) | Reference |

| Methanobacterium thermoautotrophicum | Euryarchaeota | ~400 | ~1.9 | [3][11] |

| Methanobacterium strain M.o.H. | Euryarchaeota | High levels (100-400) | Not Reported | [9] |

| Methanobacterium ruminantium | Euryarchaeota | Low levels | Not Reported | [9] |

| Methanosarcina barkeri | Euryarchaeota | Low levels | Not Reported | [9] |

| Streptomyces species | Actinobacteria | Not Reported | ~0.05 | [11] |

| Mycobacterium smegmatis | Actinobacteria | Not Reported | Not Reported | [11] |

Biosynthesis of Coenzyme F420

The biosynthesis of Coenzyme F420 is a multi-step enzymatic pathway that begins with the formation of the deazaflavin core, Coenzyme F₀.[3][5] This is followed by the addition of a phospho-lactyl group and a polyglutamate tail.[5]

F420-Dependent Signaling and Metabolic Pathways

Coenzyme F420 is a crucial cofactor for a variety of enzymes involved in critical metabolic and signaling pathways.

Role in M. tuberculosis Drug Activation

In Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) utilizes the reduced form of Coenzyme F420 (F420H₂) to activate the anti-tubercular pro-drugs delamanid and pretomanid.[1][5] This activation is essential for the drugs' bactericidal activity. Mutations in the F420 biosynthesis pathway can lead to drug resistance.[5][10]

References

- 1. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Coenzyme F420 - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Unexpected abundance of coenzyme F(420)-dependent enzymes in Mycobacterium tuberculosis and other actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Distribution of coenzyme F420 and properties of its hydrolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

In-Depth Technical Guide to the Physicochemical Properties of 7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-didemethyl-8-hydroxy-5-deazariboflavin, commonly referred to as FO, is a crucial deazaflavin derivative with significant roles in various biological processes. It serves as the biosynthetic precursor to the redox cofactor F420, which is involved in methanogenesis and other microbial metabolic pathways. Furthermore, FO functions as an antenna pigment in photolyases and cryptochromes, where it plays a key role in light-dependent DNA repair and magnetoreception.[1] A thorough understanding of its physicochemical properties is paramount for researchers investigating these biological systems and for professionals in drug development exploring FO analogs or inhibitors of FO-dependent pathways.

This technical guide provides a comprehensive overview of the known physicochemical properties of FO, detailed experimental protocols for its synthesis and analysis, and visualizations of its key biological pathways.

Physicochemical Properties

The following tables summarize the available quantitative data for 7,8-didemethyl-8-hydroxy-5-deazariboflavin. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | C16H17N3O7 | --INVALID-LINK-- |

| Molecular Weight | 363.32 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=O)C=C2C1=CC3=C(N2C--INVALID-LINK--O)O">C@HO)NC(=O)NC3=O | --INVALID-LINK-- |

| InChI Key | AUEILLWDYUBWCM-XQQFMLRXSA-N | --INVALID-LINK-- |

| Appearance | Yellow solid | [2] |

| XLogP3 (Computed) | -3 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 363.10664989 | PubChem |

| Monoisotopic Mass | 363.10664989 | PubChem |

| Topological Polar Surface Area | 159 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 796 | PubChem |

Spectroscopic and Photochemical Properties

| Property | Value | Conditions | Source |

| UV-Vis Absorption Maxima (λmax) | ~321 nm, ~403 nm | In DMSO | [3] |

| Fluorescence Emission Maximum (λem) | 482 nm | In DMSO (excitation at 412 nm or 456 nm) | [4] |

| Fluorescence Emission Maximum (λem) | 441 nm | In DMSO (excitation at 412 nm) | [4] |

| Photoacidity (ΔpKa) | 3.67 ± 0.04 | In aqueous solutions (pH 2.9-4.5) | [5] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 240–250 °C (decomposes) | [2] |

Experimental Protocols

Chemical Synthesis of 7,8-Didemethyl-8-hydroxy-5-deazariboflavin

A robust four-step synthesis has been reported, starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose derivative.[2]

Step 1: Synthesis of Protected Ribitylamine The synthesis begins with the protection of D-ribose, followed by oximation and subsequent reduction to the corresponding ribitylamine. The use of protecting groups is crucial for purification and yield.

Step 2: Condensation with 6-chlorouracil The protected ribitylamine is then condensed with 6-chlorouracil in the presence of a base at elevated temperatures.

Step 3: Deprotection The protecting groups on the ribityl side chain are removed using acidic conditions.

Step 4: Final Condensation and Cyclization The deprotected intermediate is condensed with an appropriate benzaldehyde derivative, followed by cyclization to yield the final product, 7,8-didemethyl-8-hydroxy-5-deazariboflavin, as a yellow precipitate.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of solid FO is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of FO in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-determined calibration curve.

Determination of Ground-State pKa (Spectrophotometric Titration)

The ground-state pKa can be determined by monitoring the change in absorbance as a function of pH:

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of FO in a suitable solvent (e.g., DMSO) is prepared. Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded, and the absorbance at a wavelength where the protonated and deprotonated species have significantly different extinction coefficients is measured.

-

Data Analysis: The absorbance values are plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Biological Role and Pathways

Biosynthesis of Cofactor F420

7,8-didemethyl-8-hydroxy-5-deazariboflavin is the immediate precursor to the deazaflavin chromophore of coenzyme F420. The biosynthesis is catalyzed by the FO synthase enzyme complex.[6]

Role as an Antenna Chromophore

In DNA photolyases and cryptochromes, FO (often referred to as 8-HDF in this context) functions as a light-harvesting antenna. It absorbs photons at wavelengths where the primary catalytic cofactor, flavin adenine dinucleotide (FAD), has low absorbance and transfers the excitation energy to FAD, thereby enhancing the efficiency of the light-dependent biological process.

Conclusion

7,8-didemethyl-8-hydroxy-5-deazariboflavin is a molecule of significant biological interest. While its synthesis and spectroscopic properties in organic solvents are relatively well-documented, a comprehensive experimental characterization of its physicochemical properties in aqueous media, particularly its solubility and pKa, is still needed. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important deazaflavin and to facilitate further investigations into its biological functions and potential applications.

References

- 1. A robust synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Photoacidity and solvent-dependent fluorescence of 7,8-didemethyl-8-hydroxy-5-deazariboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase required for coenzyme F(420) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Intertwined World of Deazaflavins: A Technical Guide to Coenzyme FO and Coenzyme F420

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 and its precursor, Coenzyme FO, are deazaflavin derivatives that play crucial roles in a variety of microbial metabolic pathways. While structurally related, their distinct chemical properties and biological functions offer a fascinating insight into the evolution and adaptation of redox cofactors. This technical guide provides an in-depth exploration of the core relationship between this compound and Coenzyme F420, detailing their biosynthesis, chemical properties, biological roles, and the experimental methodologies used to study them. This document is intended to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development, providing the foundational knowledge necessary to explore the potential of these unique coenzymes in novel therapeutic and biotechnological applications.

Introduction: The Deazaflavin Family

Coenzymes are essential organic molecules that act as carriers of chemical groups, electrons, or atoms, facilitating a wide range of enzymatic reactions.[1] Within this diverse group of molecules, the deazaflavins represent a unique class of redox cofactors. Unlike the more common flavins (FMN and FAD), deazaflavins possess a carbon atom instead of a nitrogen at the N-5 position of the isoalloxazine ring. This seemingly minor structural alteration has profound effects on their electrochemical properties, enabling them to participate in low-potential redox reactions as obligate two-electron (hydride) carriers, a characteristic more akin to nicotinamide cofactors (NAD+/NADP+).[1][2]

The two most prominent members of the deazaflavin family are this compound (F₀) and Coenzyme F420. Coenzyme F420 is a derivative of this compound, which serves as the core chromophore.[1] The name F420 is derived from its characteristic absorption maximum at 420 nm.[1] This guide will delve into the intricate relationship between these two coenzymes, from the biosynthesis of FO to its elaboration into the functionally diverse F420.

The Biosynthetic Link: From FO to F420

Coenzyme F420 is not synthesized de novo but is rather built upon the pre-existing scaffold of this compound. The biosynthetic pathway is a multi-step enzymatic process that sequentially modifies the FO core.

Synthesis of the Core: this compound

The biosynthesis of this compound (7,8-didemethyl-8-hydroxy-5-deazariboflavin) is the initial and committing step in the pathway. This reaction is catalyzed by the enzyme 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase , encoded by the fbiC gene in bacteria.[1] In some archaea, this function is carried out by two separate proteins, CofG and CofH. The FbiC enzyme condenses two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a derivative of the riboflavin biosynthesis pathway) and 4-hydroxyphenylpyruvate (an intermediate in tyrosine metabolism).

Elaboration to Coenzyme F420

Once synthesized, this compound undergoes a two-step enzymatic modification to become Coenzyme F420.

-

Addition of the Phospholactyl Group: The first step is the transfer of a 2-phospho-L-lactate (2-PL) group to the ribityl side chain of FO. This reaction is catalyzed by 2-phospho-L-lactate transferase , encoded by the fbiA gene.[1] The product of this reaction is Coenzyme F420-0, which lacks the polyglutamate tail.

-

Addition of the Polyglutamate Tail: The final step in F420 biosynthesis is the sequential addition of multiple L-glutamate residues to the carboxyl group of the lactyl moiety. This polyglutamylation is carried out by Coenzyme F420-0:L-glutamate ligase , encoded by the fbiB gene.[1] The length of the polyglutamate tail can vary between species and even within the same organism, typically ranging from two to nine glutamate residues.[2][3]

The following diagram illustrates the biosynthetic relationship between this compound and the various forms of Coenzyme F420.

Physicochemical Properties: A Tale of Two Deazaflavins

The structural differences between this compound and Coenzyme F420 translate into distinct physicochemical properties, which in turn dictate their biological roles.

| Property | This compound | Coenzyme F420 | Reference(s) |

| Full Chemical Name | 7,8-didemethyl-8-hydroxy-5-deazariboflavin | N-(N-(O-(5-(8-hydroxy-5-deazaisoalloxazin-10-yl)-2,3,4-trihydroxypentoxy)hydroxyphosphinyl)-L-lactyl)-γ-L-glutamyl)-L-glutamic acid (for F420-2) | [1] |

| Molecular Formula | C₁₇H₁₉N₃O₇ | C₃₅H₄₅N₅O₂₁P (for F420-2) | |

| Molar Mass | 377.35 g/mol | 905.72 g/mol (for F420-2) | |

| Absorption Maximum (λmax) | ~400-420 nm | 420 nm | [1] |

| Redox Potential (E₀') | ~ -340 mV | -340 mV to -360 mV | [4] |

| Key Structural Features | Deazaflavin core with a ribityl side chain | Deazaflavin core with a ribityl-phospholactyl-polyglutamate side chain | [1] |

| Solubility | Moderately soluble in aqueous solutions | Highly soluble in aqueous solutions due to the charged polyglutamate tail | [3] |

Biological Functions: Divergent Roles in Microbial Metabolism

While both coenzymes are involved in redox reactions, their specific functions within the cell are largely distinct.

This compound: A Specialist in Light Harvesting

The primary and most well-characterized role of this compound is as a light-harvesting chromophore for DNA photolyases .[1][5] These enzymes are responsible for repairing DNA damage caused by ultraviolet (UV) radiation, specifically the formation of cyclobutane pyrimidine dimers (CPDs). In a process called photoreactivation, the photolyase binds to the damaged DNA, and the FO molecule absorbs blue light, transferring the energy to the catalytic FAD cofactor, which then initiates the repair process through a series of electron transfers.[5]

Coenzyme F420: A Versatile Redox Workhorse

In contrast to the specialized role of FO, Coenzyme F420 is a versatile redox cofactor involved in a wide array of metabolic pathways across various microbial species. Its low redox potential makes it an ideal electron carrier for thermodynamically challenging reactions.[2]

Key metabolic processes involving Coenzyme F420 include:

-

Methanogenesis: In methanogenic archaea, F420 is a central electron carrier, accepting electrons from hydrogenase or formate dehydrogenase and donating them to enzymes in the carbon dioxide reduction pathway to methane.[1]

-

Antibiotic Biosynthesis: In Streptomyces species, F420-dependent enzymes are involved in the biosynthesis of several antibiotics, including tetracycline and lincomycin.

-

Activation of Antitubercular Drugs: In Mycobacterium tuberculosis, an F420-dependent nitroreductase is responsible for the activation of the prodrugs pretomanid and delamanid, which are used to treat multidrug-resistant tuberculosis.[6]

-

Xenobiotic Degradation: Some bacteria utilize F420-dependent enzymes to degrade xenobiotic compounds, such as the explosive 2,4,6-trinitrotoluene (TNT).

The following diagram depicts the central role of Coenzyme F420 as a hydride carrier in various metabolic pathways.

Experimental Protocols: Studying Deazaflavin Coenzymes

The study of this compound and F420 requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for their extraction, purification, and the assay of F420-dependent enzymes.

Extraction and Purification of Coenzyme F420

This protocol is adapted for the extraction of F420 from methanogenic archaea or recombinant bacteria overexpressing the F420 biosynthetic pathway.[7][8]

Materials:

-

Cell pellet

-

Extraction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM EDTA

-

Anion exchange chromatography column (e.g., Q-Sepharose)

-

Buffer A: 20 mM Tris-HCl, pH 8.0

-

Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl

-

Spectrophotometer

Protocol:

-

Cell Lysis: Resuspend the cell pellet in Extraction Buffer and lyse the cells by sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.

-

Anion Exchange Chromatography: a. Equilibrate the anion exchange column with Buffer A. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of Buffer A to remove unbound proteins. d. Elute the bound F420 using a linear gradient of 0-100% Buffer B.

-

Detection and Pooling: Monitor the column eluate at 420 nm. The fractions containing the yellow-colored F420 will exhibit a characteristic absorbance peak. Pool the F420-containing fractions.

-

Desalting and Concentration: Desalt the pooled fractions using a desalting column or dialysis and concentrate the purified F420 using ultrafiltration.

-

Quantification: Determine the concentration of the purified F420 by measuring its absorbance at 420 nm using an extinction coefficient of 40,000 M⁻¹cm⁻¹.

In Vitro Synthesis and Purification of this compound

This compound can be synthesized in vitro using purified FbiC enzyme and its precursors.

Materials:

-

Purified FbiC enzyme

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

-

4-hydroxyphenylpyruvate

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT

-

HPLC system with a C18 reverse-phase column

Protocol:

-

Enzymatic Reaction: Set up a reaction mixture containing the precursors, FbiC enzyme, and Reaction Buffer. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Purification by HPLC: a. Centrifuge the quenched reaction to pellet any precipitate. b. Inject the supernatant onto a C18 reverse-phase HPLC column. c. Elute with a gradient of water and methanol (or acetonitrile).

-

Detection and Collection: Monitor the eluate for the characteristic fluorescence of FO (excitation ~400 nm, emission ~470 nm) or absorbance at ~400-420 nm. Collect the fractions containing the FO peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain purified this compound.

Spectrophotometric Assay for F420-Dependent Enzymes

The activity of many F420-dependent oxidoreductases can be monitored by following the change in absorbance at 420 nm, which corresponds to the reduction or oxidation of Coenzyme F420. The following is a general protocol for an F420-dependent dehydrogenase.

Materials:

-

Purified F420-dependent enzyme

-

Coenzyme F420

-

Substrate for the dehydrogenase (e.g., glucose-6-phosphate for F420-dependent glucose-6-phosphate dehydrogenase)

-

Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 420 nm

Protocol:

-